molecular formula C7H13BBr2O2 B2876400 2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 87921-48-0

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2876400
CAS RN: 87921-48-0
M. Wt: 299.8
InChI Key: LFJFHEZDHXPBCP-UHFFFAOYSA-N
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Description

The compound “2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boron-containing organic compound. The dibromomethyl group suggests the presence of two bromine atoms attached to a carbon atom, which could make the compound reactive. The tetramethyl-1,3,2-dioxaborolane part of the molecule suggests the presence of a boron atom within a cyclic structure, with oxygen and methyl groups attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dibromomethyl group would likely be a polar, due to the electronegativity difference between carbon and bromine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it is used. The presence of the dibromomethyl group suggests that it could undergo reactions typical of halogenated organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis of Brominated Organic Compounds

The dibromomethyl group in EN300-1266498 is highly reactive and can be used to introduce bromine atoms into organic molecules. This is particularly useful in the synthesis of brominated organic compounds which are prevalent in pharmaceuticals , agrochemicals , and polymers . The addition of bromoform to olefins, facilitated by this compound, can lead to the formation of various synthetic intermediates.

Radiolabeled Agents for Imaging

Brominated molecules, such as those derived from EN300-1266498, find applications in the creation of radiolabeled agents. These agents are used in medical imaging techniques like positron emission tomography (PET) , which are crucial for non-invasive diagnosis and research in medicine .

Asymmetric Transformations in Synthesis

The compound’s ability to participate in metal-mediated reactions opens up possibilities for asymmetric transformations. This is significant for the synthesis of complex molecules, including natural products, where chirality and the spatial arrangement of atoms are crucial .

Development of Agrochemicals

The brominated derivatives produced using EN300-1266498 can be employed in the development of new agrochemicals. These compounds can serve as intermediates in the synthesis of pesticides and herbicides, contributing to agricultural productivity and pest management .

Polymer Design

In the field of polymer science, the introduction of brominated groups can alter the physical properties of polymers. EN300-1266498 can be used to synthesize brominated monomers that are then polymerized to create materials with desired characteristics such as flame retardancy or chemical resistance .

Synthesis of Heterocyclic Compounds

EN300-1266498 is valuable in the synthesis of heterocyclic compounds, particularly thieno[2,3-d]pyrimidines, which are important in pharmaceutical chemistry. These compounds have potential therapeutic applications and can act as building blocks for various bioactive molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the type of reaction it is involved in. The presence of the dibromomethyl group suggests that it could act as an electrophile in reactions .

Safety and Hazards

As with any chemical compound, handling “2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would require appropriate safety precautions. The presence of bromine atoms suggests that it could be hazardous if improperly handled .

properties

IUPAC Name

2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BBr2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJFHEZDHXPBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BBr2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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